molecular formula C11H10N4O3S B403724 3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid CAS No. 304662-31-5

3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid

Cat. No.: B403724
CAS No.: 304662-31-5
M. Wt: 278.29g/mol
InChI Key: LTTDKECTAGLZSO-UHFFFAOYSA-N
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Description

3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a synthetic small molecule with a molecular formula of C12H12N4O3S and a molecular weight of 292.31 g/mol. This compound features a 1,2,4-triazole moiety linked to a benzoic acid group via a thioether-containing acetamide bridge. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, extensively documented for its wide spectrum of biological activities . Research into 1,2,4-triazole derivatives has shown significant potential in developing new antimicrobial agents, with many analogues demonstrating potent antibacterial and antifungal properties in vitro . The structural components of this molecule—specifically the 1,2,4-triazole ring and the benzoic acid moiety—are common in pharmacologically active compounds, suggesting its utility as a key intermediate or building block in organic synthesis and drug discovery . Researchers can employ this compound in designing novel ligands or as a precursor for synthesizing more complex heterocyclic systems for screening against various biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDKECTAGLZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Antibacterial Activity

The compound's structure incorporates a triazole moiety, which is known for its significant antibacterial properties. Research indicates that derivatives of triazoles exhibit considerable activity against a range of bacterial strains.

Case Studies

  • Study on Triazole Derivatives : A study highlighted the synthesis of 1,2,4-triazole derivatives that demonstrated high antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values as low as 0.25 µg/mL .
  • Cycloaddition Reactions : Another research focused on cycloaddition reactions involving triazole compounds, which resulted in significant antibacterial activities against strains like Pseudomonas aeruginosa and Acinetobacter baumannii, indicating the potential for developing new antibiotics .

Anticancer Applications

The anticancer potential of 3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is another area of active research.

Cytotoxicity Studies

Recent investigations have utilized the MTT assay to evaluate the cytotoxic effects of triazole derivatives on various cancer cell lines:

  • Melanoma and Breast Cancer : Compounds derived from triazoles showed selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
  • Molecular Docking Studies : Molecular docking studies have indicated strong interactions between triazole derivatives and cancer cell receptors, suggesting their potential as targeted therapies .

Summary of Findings

ApplicationKey FindingsReferences
AntibacterialSignificant activity against Gram-positive and Gram-negative bacteria; MIC values as low as 0.25 µg/mL
AnticancerSelective cytotoxicity against melanoma and breast cancer cell lines; effective binding to receptors

Mechanism of Action

Comparison with Similar Compounds

Triazole Substitution Patterns

  • Target Compound vs. ST-5756: The target compound’s 2H-triazole-3-thioether contrasts with ST-5756’s 4-methyl-4H-triazole-3-thioether.
  • QE-3516 and QY-0152 : These analogs replace the thioether with amine groups. QY-0152’s hydrochloride salt enhances solubility, making it more suitable for in vivo studies compared to the target compound’s neutral form .

Functional Group Modifications

  • Formyl-Indole Moiety (886499-42-9) : The formyl-indole substituent in CAS 886499-42-9 replaces the triazole-thioether, significantly increasing molecular weight (322.315 g/mol) and likely altering binding affinity to biological targets like kinases or GPCRs .

Research and Application Implications

  • Drug Development : The target compound’s role as a reference standard highlights its importance in monitoring impurities during synthesis. ST-5756’s methyl group could be explored for lipophilic drug candidates .
  • Solubility Optimization : QY-0152’s hydrochloride form demonstrates how salt formation can address solubility challenges common in benzoic acid derivatives .
  • Target Selectivity : The formyl-indole variant (886499-42-9) exemplifies how heterocycle replacement can modulate receptor selectivity, a strategy valuable in kinase inhibitor design .

Biological Activity

3-[2-(2H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a compound that incorporates the 1,2,4-triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure includes a triazole ring linked to a benzoic acid derivative. The presence of the triazole and sulfanyl groups is significant as they contribute to the compound's pharmacological properties.

Antibacterial Activity

  • Mechanism of Action : Compounds containing the 1,2,4-triazole ring have demonstrated broad-spectrum antibacterial activity. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Studies :
    • A study reported that derivatives of 1,2,4-triazole exhibited effective antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 32 µg/mL depending on the specific substituents on the triazole ring .
    • Another study highlighted that certain triazole derivatives were more effective than traditional antibiotics like ceftriaxone against drug-resistant strains of Mycobacterium tuberculosis with MICs as low as 3.25 µg/mL .

Antifungal Activity

  • Broad-Spectrum Efficacy : The 1,2,4-triazole derivatives are well-known for their antifungal properties, particularly against pathogenic fungi such as Candida and Aspergillus species.
  • Research Findings :
    • A review indicated that triazole compounds are effective in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
    • Specific derivatives have shown IC50 values comparable to established antifungals like fluconazole.

Anticancer Activity

  • Mechanisms : The anticancer effects of triazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit angiogenesis.
  • Case Studies :
    • Research has shown that modifications to the triazole structure can enhance anticancer activity. For instance, certain amide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines .
    • A notable finding was that specific triazole-containing compounds inhibited tumor growth in vivo in xenograft models .

Anti-inflammatory Activity

  • Inflammation Modulation : Triazole derivatives have been explored for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Research Insights :
    • In vitro studies indicated that triazole compounds could reduce pro-inflammatory cytokine production in macrophages .
    • Animal studies have demonstrated a reduction in paw edema in carrageenan-induced inflammation models when treated with triazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Variations in substituents on the triazole ring can enhance or diminish its pharmacological effects.

Substituent Effect on Activity
Electron-donating groupsEnhance antibacterial activity
Electron-withdrawing groupsOften reduce effectiveness
Alkyl substitutionsGenerally lower inhibitory activity

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